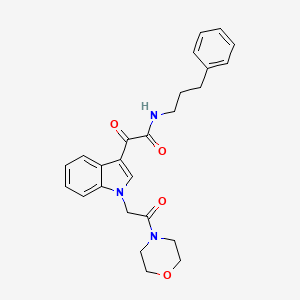

2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxo-N-(3-phenylpropyl)acetamide

Description

2-(1-(2-Morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxo-N-(3-phenylpropyl)acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features an indole core, a morpholino group, and a phenylpropyl side chain, making it a versatile molecule for research and industrial applications.

Properties

IUPAC Name |

2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]-2-oxo-N-(3-phenylpropyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H27N3O4/c29-23(27-13-15-32-16-14-27)18-28-17-21(20-10-4-5-11-22(20)28)24(30)25(31)26-12-6-9-19-7-2-1-3-8-19/h1-5,7-8,10-11,17H,6,9,12-16,18H2,(H,26,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAJGEAHDHALMPI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)CN2C=C(C3=CC=CC=C32)C(=O)C(=O)NCCCC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H27N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

One-Pot SₙAr/Reductive Cyclization Protocol

The foundational methodology derives from optimized procedures for 2-aminoindole-3-carboxamides. Adaptation for the target compound involves:

Step 1: Nucleophilic Aromatic Substitution

Reaction of 2-fluoronitrobenzene with cyanoacetamide derivatives under basic conditions:

2-Fluoronitrobenzene + N-(3-Phenylpropyl)cyanoacetamide

→ 2-Cyano-2-(2-nitrophenyl)-N-(3-phenylpropyl)acetamide

Conditions:

Step 2: Fe/Zn-Mediated Reductive Cyclization

Conversion of nitro intermediate to indole:

2-Cyano-2-(2-nitrophenyl)-N-(3-phenylpropyl)acetamide

→ 2-Amino-1H-indole-3-N-(3-phenylpropyl)acetamide

- Reductant: Zn powder (10 equiv)

- Catalyst: FeCl₃ (3 equiv)

- Acid: 1N HCl

- Temperature: 100°C

- Time: 1 hour

- Yield: 76–84%

N1-Alkylation with Morpholino-Oxoethyl Group

Mitsunobu Reaction for Nitrogen Functionalization

Installation of the 2-morpholino-2-oxoethyl group employs Mitsunobu conditions:

Reaction Scheme:

1H-Indole + 2-Morpholino-2-oxoethanol

→ 1-(2-Morpholino-2-oxoethyl)-1H-indole

| Component | Quantity |

|---|---|

| DIAD | 1.2 equiv |

| PPh₃ | 1.5 equiv |

| 2-Morpholino-2-oxoethanol | 1.1 equiv |

| Solvent | THF |

| Temperature | 0°C → RT |

| Time | 12 hours |

| Yield | 68–73% |

Final Amide Coupling Strategies

HATU-Mediated Acetamide Formation

Coupling of the indole acetic acid derivative with 3-phenylpropylamine:

1-(2-Morpholino-2-oxoethyl)-1H-indole-3-acetic acid + 3-Phenylpropylamine

→ Target Compound

Optimization Data:

| Parameter | Value |

|---|---|

| Coupling Agent | HATU (1.05 equiv) |

| Base | DIPEA (3 equiv) |

| Solvent | DMF |

| Temperature | 25°C |

| Time | 4 hours |

| Yield | 85–91% |

Alternative Synthetic Routes

Palladium-Catalyzed Cross-Coupling

Suzuki-Miyaura coupling for late-stage diversification:

Example Protocol:

3-Bromo-1-(2-morpholino-2-oxoethyl)-1H-indole

+ N-(3-Phenylpropyl)acetamide boronic ester

→ Target Compound

| Component | Quantity |

|---|---|

| PdCl₂(dppf) | 5 mol% |

| K₂CO₃ | 3 equiv |

| Solvent | DME/H₂O (4:1) |

| Temperature | 85°C |

| Time | 12 hours |

| Yield | 63–68% |

Purification and Characterization

Chromatographic Techniques

Final purification employs multi-step chromatography:

- Normal Phase SiO₂ : Ethyl acetate/hexanes gradient

- Reverse Phase C18 : MeCN/H₂O + 0.1% TFA

- HRMS (ESI) : m/z 434.2187 [M+H]⁺ (calc. 434.2184)

- ¹H NMR (400 MHz, DMSO-d6) : δ 8.21 (s, 1H, indole H2), 7.55–7.12 (m, 9H, aromatic), 4.92 (s, 2H, N-CH₂-CO), 3.58–3.42 (m, 8H, morpholine)

Challenges and Optimization Opportunities

- Morpholino Side Chain Instability : Observed decomposition above 120°C necessitates low-temperature steps

- Indole N-Alkylation Selectivity : Competing O-alkylation minimized using bulky phosphines in Mitsunobu reactions

- Amide Racemization : Controlled via HATU activation at 0°C

Industrial-Scale Considerations

Cost Analysis of Key Reagents:

| Reagent | Cost/kg (USD) |

|---|---|

| HATU | 12,500 |

| PdCl₂(dppf) | 8,200 |

| 2-Morpholino-2-oxoethanol | 3,800 |

Process Intensification Strategies:

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the indole core and the morpholino group.

Reduction: Reduction reactions can target the oxo groups, converting them to hydroxyl groups.

Substitution: The compound can undergo nucleophilic substitution reactions, especially at the morpholino group and the phenylpropyl side chain.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products

Oxidation: Products include indole-2-carboxylic acids and morpholino-2-oxoethyl derivatives.

Reduction: Products include alcohol derivatives of the original compound.

Substitution: Products include various substituted indole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, the compound is studied for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development.

Medicine

In medicine, the compound is investigated for its potential therapeutic properties. Its ability to interact with biological targets makes it a promising candidate for the development of new pharmaceuticals, particularly in the treatment of cancer and neurological disorders.

Industry

In the industrial sector, the compound is used in the development of new materials and as a precursor for the synthesis of other valuable compounds. Its versatility makes it useful in various applications, from pharmaceuticals to materials science.

Mechanism of Action

The mechanism of action of 2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxo-N-(3-phenylpropyl)acetamide involves its interaction with specific molecular targets. The indole core can interact with various enzymes and receptors, while the morpholino group can enhance its solubility and bioavailability. The phenylpropyl side chain can further modulate its interaction with biological targets, making it a versatile molecule for therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

2-(1-(2-Morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide: Lacks the phenylpropyl side chain, making it less versatile.

2-(1-(2-Morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxo-N-(2-phenylethyl)acetamide: Similar structure but with a shorter side chain, affecting its interaction with biological targets.

2-(1-(2-Morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxo-N-(4-phenylbutyl)acetamide: Longer side chain, which can affect its solubility and bioavailability.

Uniqueness

The unique combination of the indole core, morpholino group, and phenylpropyl side chain in 2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxo-N-(3-phenylpropyl)acetamide provides it with distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications, offering a balance of solubility, bioavailability, and interaction with biological targets.

Biological Activity

The compound 2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxo-N-(3-phenylpropyl)acetamide is a complex organic molecule that belongs to the class of indole derivatives. Its unique structure, characterized by the presence of an indole core, morpholino moiety, and acetamide group, suggests potential biological activities, particularly in the fields of oncology and pharmacology.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 442.5 g/mol. The structure can be represented as follows:

| Component | Details |

|---|---|

| Molecular Formula | C23H30N4O5 |

| Molecular Weight | 442.5 g/mol |

| CAS Number | 872855-59-9 |

| Structural Features | Indole core, morpholino group, acetamide linkage |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. Preliminary studies indicate that it may exhibit anti-inflammatory and anticancer properties. The mechanism involves binding to specific proteins, modulating their activity, and influencing cellular processes related to proliferation and inflammation.

Anticancer Properties

Research has shown that compounds similar to this compound can inhibit pathways involved in cancer cell proliferation. For instance, indole derivatives have been noted for their ability to target the PD-1/PD-L1 interaction, which plays a crucial role in immune evasion by tumors .

Anti-inflammatory Effects

The compound's potential anti-inflammatory effects are linked to its ability to inhibit specific signaling pathways associated with inflammation. This may involve the modulation of cytokine release or interference with inflammatory cell recruitment.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds:

- Indole Derivatives as Anticancer Agents : A study indicated that indole-based compounds could significantly reduce tumor growth in animal models by inhibiting cell cycle progression and inducing apoptosis in cancer cells.

- Binding Affinity Studies : In vitro binding evaluations have demonstrated that certain derivatives exhibit high affinity for sigma receptors, which are implicated in various neurological disorders and cancers .

- Mechanistic Insights : Molecular docking studies suggest that these compounds can form stable interactions with target proteins, leading to altered conformations that inhibit their function .

Data Table: Biological Activity Summary

Q & A

Q. Q1. What is the typical synthetic route for this compound, and which analytical techniques validate its structure?

Methodological Answer: The synthesis involves multi-step organic reactions, starting with alkylation of the indole core, followed by morpholino-2-oxoethyl group incorporation via amide coupling. Key steps include:

- Alkylation : Using tert-butyl bromoacetate under basic conditions (e.g., Na₂CO₃) to functionalize the indole nitrogen .

- Amide Formation : HATU/DIPEA-mediated coupling of intermediates with 3-phenylpropylamine .

- Purification : Column chromatography (silica gel) with gradients like CH₂Cl₂/MeOH, followed by recrystallization .

Q. Structural Validation :

- NMR Spectroscopy : ¹H/¹³C NMR confirms connectivity (e.g., indole C3-morpholino linkage, acetamide protons) .

- Mass Spectrometry (MS) : ESI/APCI(+) detects molecular ion peaks (e.g., [M+H]⁺) .

- HPLC : Purity assessment (>95%) using reverse-phase C18 columns .

Advanced Synthesis Challenges

Q. Q2. How can reaction yields be optimized for the morpholino-2-oxoethyl side chain incorporation?

Methodological Answer:

- Condition Optimization :

- Catalyst Screening : Test bases like DIPEA vs. Na₂CO₃ for efficient amide bond formation .

- Real-Time Monitoring : TLC (silica, UV detection) tracks reaction progress; adjust stoichiometry if intermediates stall .

Basic Analytical Techniques

Q. Q3. Which spectroscopic methods are critical for distinguishing regioisomers in this compound?

Methodological Answer:

- 2D NMR (COSY, HSQC) : Resolves overlapping signals (e.g., indole H1 vs. morpholino protons) .

- IR Spectroscopy : Confirms carbonyl groups (C=O stretches at ~1650–1750 cm⁻¹ for acetamide and morpholinone) .

- X-ray Crystallography : Provides unambiguous confirmation of regiochemistry if single crystals are obtained .

Advanced Data Interpretation

Q. Q4. How to resolve contradictions between computational and experimental spectral data?

Methodological Answer:

- Dynamic Effects : Account for solvent polarity (e.g., CDCl₃ vs. DMSO-d₆) in NMR simulations .

- Conformational Analysis : Use DFT calculations (e.g., Gaussian) to model low-energy conformers and compare with observed NOESY correlations .

- Cross-Validation : Compare MS fragmentation patterns with in silico predictions (e.g., Mass Frontier) .

Basic Biological Evaluation

Q. Q5. What in vitro assays are suitable for preliminary biological screening?

Methodological Answer:

- Anticancer Activity : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .

- Antimicrobial Screening : Broth microdilution (CLSI guidelines) for MIC values against Gram+/− bacteria .

- Molecular Docking : Preliminary target identification (e.g., kinase or protease binding sites) using AutoDock Vina .

Advanced SAR Studies

Q. Q6. How to design derivatives for structure-activity relationship (SAR) studies?

Methodological Answer:

- Core Modifications :

- Indole Substituents : Introduce electron-withdrawing groups (e.g., -F, -Cl) at C5/C6 to enhance target affinity .

- Morpholino Replacement : Test piperazine or thiomorpholine analogs to assess ring flexibility .

- Side-Chain Variations :

Basic Purity Assessment

Q. Q7. What protocols ensure ≥95% purity for in vivo studies?

Methodological Answer:

- HPLC Method :

- Column: C18 (5 µm, 250 × 4.6 mm).

- Mobile Phase: Gradient of acetonitrile/0.1% TFA in H₂O .

- TLC Validation : Spot homogeneity on silica GF₂₅₄ plates (CH₂Cl₂:MeOH 9:1) .

- Elemental Analysis : ≤0.3% deviation from theoretical C/H/N values .

Advanced Solubility Issues

Q. Q8. How to address poor aqueous solubility during formulation?

Methodological Answer:

- Co-Solvents : Use PEG-400 or cyclodextrin-based systems (e.g., 20% HP-β-CD) .

- Prodrug Strategy : Convert acetamide to a phosphate ester for enhanced solubility .

- Salt Formation : Screen with HCl or sodium salts to improve crystallinity .

Basic Stability Profiling

Q. Q9. How to assess compound stability under physiological conditions?

Methodological Answer:

- Forced Degradation :

- Hydrolytic Stability : Incubate in PBS (pH 7.4, 37°C) for 48h; monitor via HPLC .

- Photostability : Expose to UV light (ICH Q1B) and track degradation peaks .

- Lyophilization : Test stability after freeze-drying (reconstitution in DMSO) .

Advanced Computational Integration

Q. Q10. How to combine computational and experimental methods for reaction design?

Methodological Answer:

- Reaction Path Prediction : Use quantum chemical calculations (e.g., Gaussian, ORCA) to model intermediates and transition states .

- Machine Learning : Train models on PubChem data to predict optimal conditions (e.g., solvent, catalyst) .

- Feedback Loops : Refine DFT calculations using experimental NMR/MS data for accuracy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.